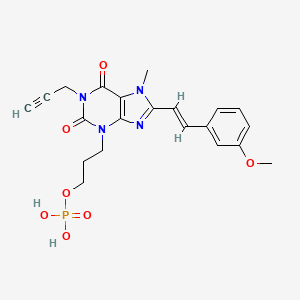

MSX-3 free acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MSX-3 free acid: is a compound known for its role as an adenosine A2A receptor antagonist. It has been studied extensively for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. The compound is a prodrug of MSX-2 and has shown promise in reversing the effects of dopamine antagonists in various behavioral studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: MSX-3 free acid is synthesized at the laboratory of Dr. Christa Müller at the Pharmazeutisches Institut, Universität Bonn, in Bonn, Germany. The compound is prepared by dissolving this compound in 0.9% saline, and the pH is adjusted by titrating with microliter quantities of 1.0 N sodium hydroxide until the solid drug is in solution .

Industrial Production Methods: The industrial production of this compound involves similar steps as the laboratory synthesis but on a larger scale. The compound is synthesized, purified, and then formulated for various research applications. The production process ensures high purity and consistency of the compound for reliable experimental results .

Chemical Reactions Analysis

Types of Reactions: MSX-3 free acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Chemistry: MSX-3 free acid is used in chemical research to study the interactions and binding affinities of adenosine receptors. It serves as a tool compound to investigate the structure-activity relationships of adenosine receptor antagonists .

Biology: In biological research, this compound is utilized to explore the role of adenosine receptors in various physiological and pathological processes. It helps in understanding the signaling pathways and mechanisms involved in receptor-mediated actions .

Medicine: The compound has potential therapeutic applications in treating neurological and psychiatric disorders. It has been studied for its effects on effort-related decision-making and motivational behaviors, particularly in the context of dopamine antagonism .

Industry: this compound is used in the pharmaceutical industry for drug development and screening. It serves as a reference compound for developing new adenosine receptor antagonists with improved efficacy and safety profiles .

Mechanism of Action

MSX-3 free acid exerts its effects by antagonizing adenosine A2A receptors. These receptors are involved in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune responses. By blocking these receptors, this compound modulates the activity of dopamine and other neurotransmitters, influencing behavioral and cognitive functions .

Comparison with Similar Compounds

MSX-2: A related compound that also acts as an adenosine A2A receptor antagonist.

SCH58261: Another adenosine A2A receptor antagonist with similar pharmacological properties.

ZM241385: A selective adenosine A2A receptor antagonist used in various research studies.

Uniqueness: MSX-3 free acid is unique due to its specific chemical structure and its ability to act as a prodrug of MSX-2. This property allows it to be more effective in certain experimental conditions, providing distinct advantages in research and therapeutic applications .

Biological Activity

MSX-3 free acid is a selective antagonist of the adenosine A2A receptor, which plays a significant role in various physiological and pathological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Adenosine A2A Receptor Antagonism

MSX-3 functions primarily as an antagonist at the adenosine A2A receptors. By blocking these receptors, MSX-3 can influence dopaminergic signaling pathways, which are crucial in modulating motor activity and reward mechanisms. Studies have shown that administration of MSX-3 leads to increased motor activity in animal models, indicating its potential utility in treating conditions characterized by reduced dopaminergic activity, such as Parkinson's disease .

Impact on Drug Reward Systems

Research indicates that MSX-3 can modify the effects of various drugs of abuse. For instance, it has been observed to shift the dose-response curves for substances like cocaine and methamphetamine, suggesting that MSX-3 may alter the rewarding properties of these drugs . This modulation could have implications for addiction treatment strategies.

Biological Activity Summary Table

Case Studies and Research Findings

-

Motor Activity Enhancement

In a study involving intracerebral application of MSX-3, researchers found significant stimulation of motor activity in rats. This effect was attributed to the blockade of adenosine A2A receptors, which are known to inhibit motor function when activated . -

Behavioral Effects on Drug Administration

Another study assessed the impact of MSX-3 on progressive ratio feeding tasks in rats. The results indicated that MSX-3 administration led to increased lever pressing behavior, suggesting enhanced motivation or reward-seeking behavior in response to food rewards . -

Influence on Addiction Pathways

The interaction between MSX-3 and drug reward systems was further elucidated through experiments demonstrating that low doses of MSX-3 significantly shifted the dose-response curves for THC and other cannabinoids. This suggests that MSX-3 not only affects dopaminergic pathways but also interacts with cannabinoid signaling .

Properties

CAS No. |

261705-79-7 |

|---|---|

Molecular Formula |

C21H23N4O7P |

Molecular Weight |

474.4 g/mol |

IUPAC Name |

3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl dihydrogen phosphate |

InChI |

InChI=1S/C21H23N4O7P/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30)/b10-9+ |

InChI Key |

DUCGTTGSVYZHJS-MDZDMXLPSA-N |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)(O)O)CC#C)/C=C/C3=CC(=CC=C3)OC |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)(O)O)CC#C)C=CC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.